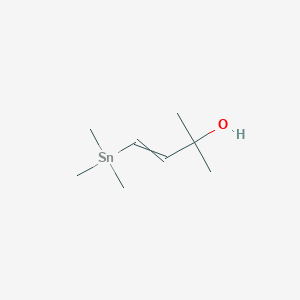
2-Methyl-4-(trimethylstannyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(trimethylstannyl)but-3-en-2-ol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trimethylstannyl)but-3-en-2-ol typically involves the reaction of an appropriate alkyne with trimethyltin chloride in the presence of a catalyst. One common method is the hydrostannylation of 2-methyl-3-butyne-2-ol using trimethyltin chloride and a palladium catalyst under mild conditions . The reaction proceeds via the addition of the trimethylstannyl group to the alkyne, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize the risk of contamination and ensure consistent quality.
化学反応の分析
Types of Reactions
2-Methyl-4-(trimethylstannyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin
特性
CAS番号 |
76077-10-6 |
|---|---|
分子式 |
C8H18OSn |
分子量 |
248.94 g/mol |
IUPAC名 |
2-methyl-4-trimethylstannylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9O.3CH3.Sn/c1-4-5(2,3)6;;;;/h1,4,6H,2-3H3;3*1H3; |
InChIキー |
SDJFSUZBJOPMOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C[Sn](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
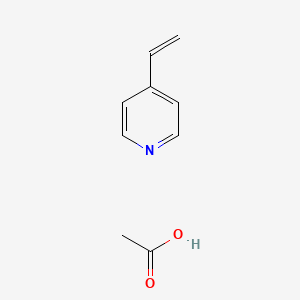
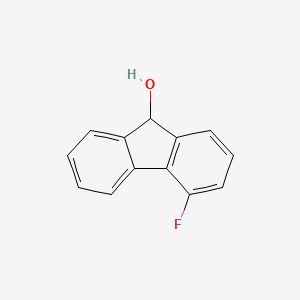
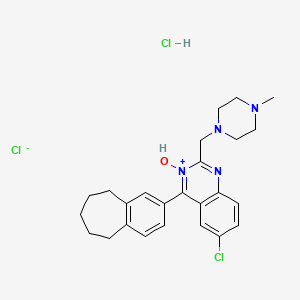
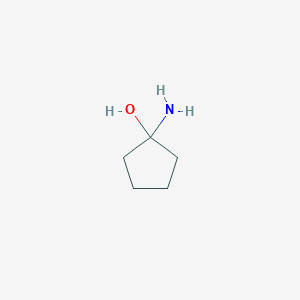
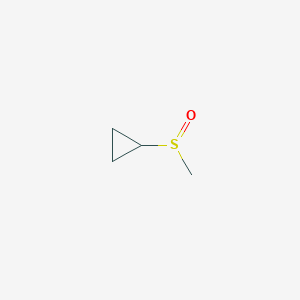
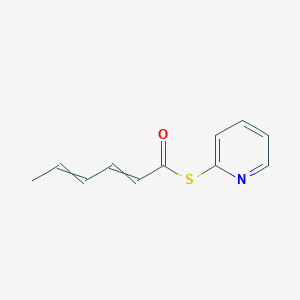
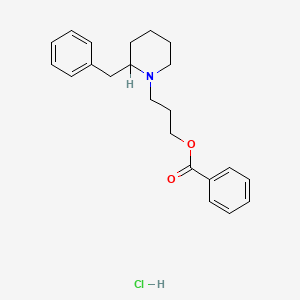
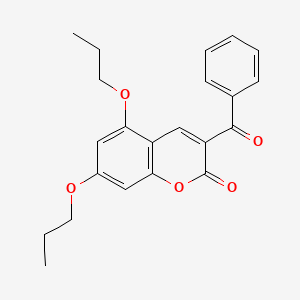
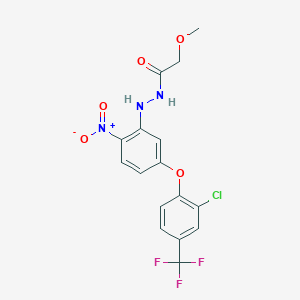

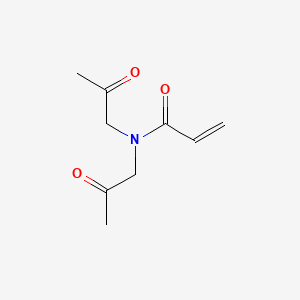
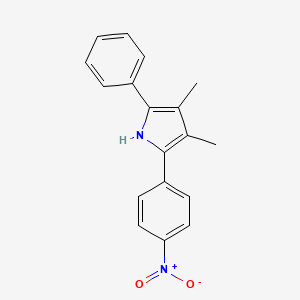
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
